3(2H)-Benzofuranone, 4-methyl-
Overview
Description
3(2H)-Benzofuranone, 4-methyl- is an organic compound belonging to the benzofuranone family It is characterized by a benzene ring fused to a furanone ring with a methyl group attached at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Benzofuranone, 4-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxyacetophenone derivatives with suitable reagents. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 3(2H)-Benzofuranone, 4-methyl- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of high-throughput screening methods can optimize the reaction parameters, ensuring efficient production.
Chemical Reactions Analysis
Types of Reactions: 3(2H)-Benzofuranone, 4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the furanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydrobenzofuranones.
Substitution: Various substituted benzofuranones depending on the reagents used.
Scientific Research Applications
3(2H)-Benzofuranone, 4-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3(2H)-Benzofuranone, 4-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For instance, in antimicrobial applications, it may inhibit key enzymes in microbial metabolism.
Comparison with Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma properties and used in the food industry.
2,5-Dimethyl-4-methoxy-3(2H)-furanone: Another flavor compound with similar structural features.
Uniqueness: 3(2H)-Benzofuranone, 4-methyl- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities
Properties
IUPAC Name |
4-methyl-1-benzofuran-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-3-2-4-8-9(6)7(10)5-11-8/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXUIFRYZNVEEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)COC2=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308719 | |
Record name | 4-Methyl-3(2H)-benzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54120-65-9 | |
Record name | 4-Methyl-3(2H)-benzofuranone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54120-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3(2H)-benzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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